4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide
CAS No.:
Cat. No.: VC16278944
Molecular Formula: C23H24N2O2S2
Molecular Weight: 424.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H24N2O2S2 |
|---|---|
| Molecular Weight | 424.6 g/mol |
| IUPAC Name | 4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide |
| Standard InChI | InChI=1S/C23H24N2O2S2/c1-3-17-9-11-18(12-10-17)15-20-22(27)25(23(28)29-20)13-5-8-21(26)24-19-7-4-6-16(2)14-19/h4,6-7,9-12,14-15H,3,5,8,13H2,1-2H3,(H,24,26)/b20-15- |
| Standard InChI Key | PBWBIJJMPBFZJD-HKWRFOASSA-N |
| Isomeric SMILES | CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C |
| Canonical SMILES | CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C |
Introduction
Structural Analysis
Molecular Architecture
The compound’s IUPAC name reflects its intricate structure:
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Core: A 1,3-thiazolidin-3-yl ring with 4-oxo and 2-thioxo substituents.
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Benzylidene group: A (5Z)-5-(4-ethylbenzylidene) moiety, indicating a Z-configuration double bond between the thiazolidinone core and the 4-ethylphenyl group.
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Side chain: A butanamide linker connected to an N-(3-methylphenyl) group.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₂H₂₃N₃O₂S₂ | |
| Molecular weight | 424.6 g/mol | |
| PubChem CID | 1420240 | |
| Stereochemistry | (5Z) configuration | |
| Synonyms | STK532724, AKOS002213664 |
The Z-configuration of the benzylidene group is critical for maintaining planar geometry, which enhances interactions with biological targets like enzymes or DNA .
Synthesis and Preparation
Synthetic Pathways
While no explicit synthesis for this compound is documented, analogous thiazolidinones are typically synthesized via:
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Knoevenagel condensation: Reaction of a thiazolidinone precursor with a 4-ethylbenzaldehyde derivative to form the benzylidene group .
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Amidation: Coupling of the thiazolidinone intermediate with 4-chloro-N-(3-methylphenyl)butanamide (CAS: 73863-44-2) under basic conditions.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Formation of thiazolidinone | Thiourea, chloroacetic acid |
| 2 | Knoevenagel condensation | 4-Ethylbenzaldehyde, piperidine |
| 3 | Side-chain amidation | 4-Chlorobutanamide, DCC/DMAP |
The final product’s purity depends on recrystallization using ethanol-water mixtures.
Biological Activities
Inferred Pharmacological Properties
Thiazolidinones are renowned for their broad bioactivity:
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Anticancer potential: Thiazolidin-4-one derivatives inhibit topoisomerases and induce apoptosis in cancer cells . The 4-ethylbenzylidene group may enhance DNA intercalation, while the thioxo moiety could chelate metal ions in catalytic enzyme sites .
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Antimicrobial effects: Structural analogs exhibit MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .
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Enzyme inhibition: The thioxo group likely participates in covalent binding to cysteine residues in enzymes like aldose reductase .
Structure-Activity Relationships (SAR)
Critical Substituents
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Benzylidene group (4-ethyl): Enhances lipophilicity, improving membrane permeability. Ethyl substitution reduces steric hindrance compared to bulkier groups .
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Thioxo moiety: Increases electrophilicity, facilitating interactions with nucleophilic residues in target proteins .
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N-(3-methylphenyl)butanamide: The methyl group ortho to the amide may stabilize aromatic stacking interactions in enzyme pockets.
Table 3: SAR Trends in Thiazolidinones
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Electron-withdrawing groups | ↑ Enzyme inhibition | |
| Z-configuration | ↑ DNA binding affinity | |
| Aliphatic side chains | ↑ Solubility, ↓ cytotoxicity |
Applications and Future Directions
Research Priorities
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